molecular formula C12H11ClN2O2 B5248712 N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5248712
M. Wt: 250.68 g/mol
InChI Key: ILSSZIAGOJRUOG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom, along with dimethyl groups on the oxazole ring

Safety and Hazards

The safety data sheet for related compounds such as 3-Chlorophenyl isocyanate indicates that they are combustible liquids that may cause severe skin burns and eye damage, respiratory irritation, and allergic skin reaction . They are also known to cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for N-(3-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide are not available, research into similar compounds such as indole derivatives has shown that they possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3-chlorophenylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent. Preliminary studies have shown that it exhibits significant biological activity against certain pathogens.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)nicotinamide
  • N-(3-chlorophenyl)acetamide
  • N-(3-chlorophenyl)benzamide

Comparison: N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to N-(3-chlorophenyl)nicotinamide and N-(3-chlorophenyl)acetamide, the oxazole derivative exhibits enhanced stability and reactivity. Additionally, its biological activity is more pronounced, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSSZIAGOJRUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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